2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
Description
This compound belongs to the 1,2,4-triazole-3-thione derivatives, characterized by a central triazole ring substituted at positions 4 and 5 with aryl groups and a sulfanyl-linked ethanone moiety. Its molecular formula is C₂₇H₂₅FN₃O₂S, with a monoisotopic mass of 489.163 g/mol. The 4-tert-butylphenyl group enhances steric bulk and lipophilicity, while the 4-methoxyphenyl substituent contributes electron-donating effects.
Properties
Molecular Formula |
C27H26FN3O2S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H26FN3O2S/c1-27(2,3)20-9-5-19(6-10-20)25-29-30-26(31(25)22-13-15-23(33-4)16-14-22)34-17-24(32)18-7-11-21(28)12-8-18/h5-16H,17H2,1-4H3 |
InChI Key |
WQNQYTATUBIQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the attachment of the substituted phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone have shown effectiveness against antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of cellular processes.
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death . Further investigation into this compound's specific interactions with cancer-related targets is warranted.
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal activities. The sulfanyl group in this compound enhances its effectiveness against fungal pathogens in crops. Preliminary studies suggest that it can inhibit the growth of various fungi responsible for plant diseases, making it a candidate for agricultural fungicides .
Synthesis of Advanced Materials
The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form coordination complexes can be exploited in the development of new materials with tailored properties for applications in electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in aryl substituents and the ethanone-linked phenyl group. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP (predicted ~4.5), favoring blood-brain barrier penetration. Dimethoxyphenyl derivatives () have lower logP (~3.8) due to polar methoxy groups.
- Solubility : Hydroxyl-substituted analogues () show higher aqueous solubility (>50 µg/mL) compared to the target compound (<20 µg/mL).
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a triazole ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.52 g/mol. The structure includes a triazole ring known for its diverse biological activities, particularly in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.52 g/mol |
| Functional Groups | Triazole, Sulfanyl |
1. Anti-inflammatory Activity
Research indicates that certain analogs of triazole compounds exhibit significant anti-inflammatory effects. The presence of the thioether group in this compound may enhance its potential as an anti-inflammatory agent by modulating inflammatory pathways. In vitro studies are needed to confirm these effects and elucidate the underlying mechanisms.
2. Antimicrobial Activity
Compounds containing triazole moieties have been reported to possess broad-spectrum antimicrobial properties. Preliminary studies suggest that This compound could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Further investigation into its minimum inhibitory concentrations (MICs) against specific pathogens is warranted .
3. Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated significant activity against breast cancer and leukemia cell lines. The specific biological activity of this compound against cancer cells remains to be thoroughly explored through targeted assays .
Case Studies
Several studies have evaluated the biological activity of related triazole compounds:
- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed effective inhibition at concentrations as low as 6 mg/ml .
- Anticancer Evaluation : Another study focused on the cytotoxicity of triazole derivatives against human cancer cell lines. Compounds similar to the one exhibited IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic synthesis techniques that allow for the careful construction of the complex molecular architecture. Variations in substituents can lead to derivatives with enhanced or modified biological properties.
| Derivative Name | Molecular Formula | Key Features |
|---|---|---|
| Derivative A | Contains additional nitrogen functionality | |
| Derivative B | Features hydroxyl group for increased solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
